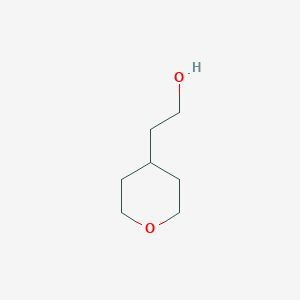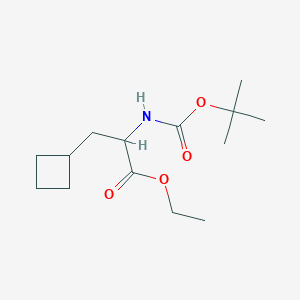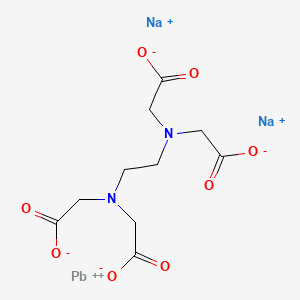
乙二胺四乙酸铅(II)二钠盐水合物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate is a complex compound that combines the chelating properties of ethylenediaminetetraacetic acid with lead ions. This compound is known for its ability to form stable complexes with metal ions, making it useful in various scientific and industrial applications.
科学研究应用
Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to study metal ion interactions.
Biology: Employed in experiments involving metalloproteases and other metal-dependent enzymes.
Medicine: Investigated for its potential use in chelation therapy for lead poisoning.
Industry: Utilized in processes requiring the removal of metal ions from solutions.
作用机制
Target of Action
The primary targets of Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate are divalent cations . This compound acts as a chelator, binding to these ions and inhibiting enzymes such as metalloproteases that require divalent cations for activity .
Mode of Action
Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate interacts with its targets by forming a complex with the divalent cations . This interaction inhibits the activity of enzymes such as metalloproteases that require these ions for their function .
Biochemical Pathways
The chelation of divalent cations by Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate affects various biochemical pathways. By inhibiting metalloproteases, it can impact processes that rely on these enzymes, such as protein degradation .
Pharmacokinetics
Its solubility in water suggests that it may be readily absorbed and distributed in the body. The compound’s impact on bioavailability would depend on factors such as dosage and route of administration.
Result of Action
The molecular and cellular effects of Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate’s action primarily involve the inhibition of metal-dependent enzymes . This can lead to changes in cellular processes that rely on these enzymes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate. For instance, the compound should be stored in a well-ventilated place and kept tightly closed . It is also important to avoid release to the environment due to its potential toxicity .
生化分析
Biochemical Properties
Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate forms an octahedral complex with divalent cations . This property allows it to inhibit enzymes, such as metalloproteases, that require divalent cations for activity . It can also inhibit calcium-dependent cysteine proteases .
Cellular Effects
The compound’s ability to chelate divalent cations has significant effects on various types of cells and cellular processes . For instance, it can prevent metal ion impurities from modifying the colors of dyed products in the textile industry .
Molecular Mechanism
At the molecular level, Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate exerts its effects by binding to metal ions and forming water-soluble complexes . This inhibits enzymes that require these metal ions for activity .
Metabolic Pathways
Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate is involved in metabolic pathways that involve divalent cations
Transport and Distribution
Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate can be transported and distributed within cells and tissues
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate typically involves the reaction of ethylenediaminetetraacetic acid with lead nitrate in an aqueous solution. The reaction is carried out under controlled pH conditions to ensure the formation of the desired complex. The mixture is then allowed to crystallize, and the resulting crystals are collected and dried to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with pH control systems. The process includes the addition of ethylenediaminetetraacetic acid to a solution of lead nitrate, followed by pH adjustment using sodium hydroxide or other suitable bases. The product is then purified through crystallization and filtration .
化学反应分析
Types of Reactions
Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with other metal ions.
Substitution Reactions: The lead ions in the compound can be replaced by other metal ions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Lead Nitrate: Used in the initial synthesis.
Sodium Hydroxide: Used for pH adjustment.
Other Metal Salts: Used in substitution reactions.
Major Products Formed
The major products formed from reactions involving this compound include various metal-EDTA complexes, depending on the metal ions used in the reactions .
相似化合物的比较
Similar Compounds
Ethylenediaminetetraacetic Acid Disodium Salt Dihydrate: A similar compound without the lead ions, commonly used as a chelating agent.
Calcium Disodium Ethylenediaminetetraacetic Acid: Another chelating agent used in medical applications for treating heavy metal poisoning.
Uniqueness
Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate is unique due to its incorporation of lead ions, which allows it to form specific complexes that are not possible with other similar compounds. This makes it particularly useful in studies involving lead ion interactions and in applications where lead ion sequestration is required .
属性
CAS 编号 |
22904-40-1 |
|---|---|
分子式 |
C10H16N2NaO8Pb |
分子量 |
522 g/mol |
IUPAC 名称 |
disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;lead(2+) |
InChI |
InChI=1S/C10H16N2O8.Na.Pb/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);; |
InChI 键 |
VIHSJADSNWICPY-UHFFFAOYSA-N |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Pb+2] |
规范 SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na].[Pb] |
Key on ui other cas no. |
22904-40-1 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




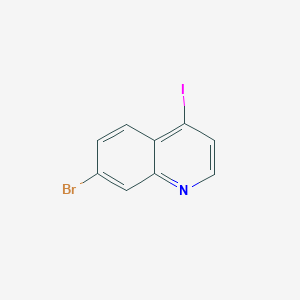
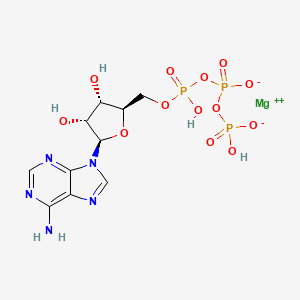

![A[5']P5[5']A SODIUM SALT](/img/structure/B1591286.png)
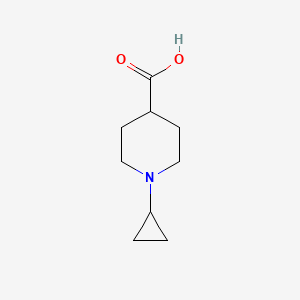
![(4S,9S)-14,16,22,24-tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene](/img/new.no-structure.jpg)
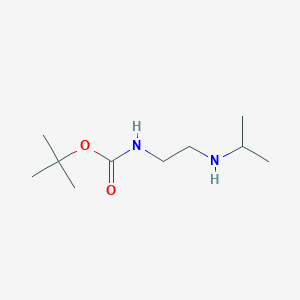
![1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride](/img/structure/B1591295.png)
